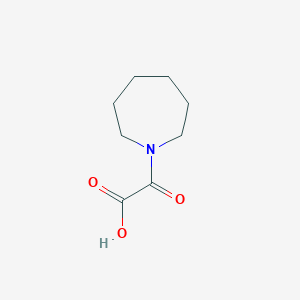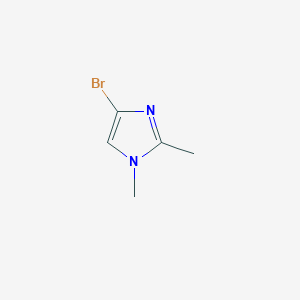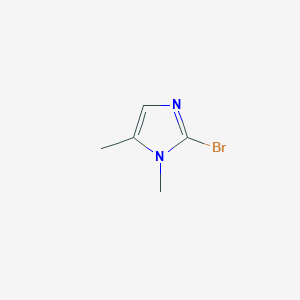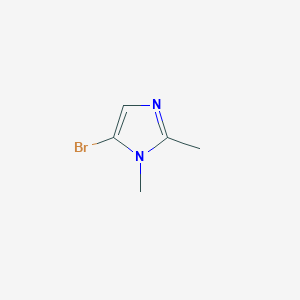
2-Morpholino-5-nitrobenzonitril
Übersicht
Beschreibung
2-Morpholino-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Morpholino-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholino-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemie
Die biochemischen Anwendungen von 2-Morpholino-5-nitrobenzonitril könnten die Verwendung als Inhibitor oder Substrat in enzymatischen Reaktionen umfassen. Seine Struktur könnte mit bestimmten Enzymen interagieren und deren Aktivität beeinflussen, was für die Untersuchung von Enzymmechanismen oder in der Medikamentenentwicklung nützlich ist.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von This compound, was seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung unterstreicht. Während die Suchergebnisse Informationen über eine verwandte Verbindung, 2-Morpholinoethansulfonsäuremononitrat , und Synthesewege lieferten, wurden die oben aufgeführten Anwendungen anhand der chemischen Struktur und der allgemeinen Verwendung ähnlicher Nitrobenzonitrilverbindungen in der Forschung extrapoliert. Für spezifische Studien oder experimentelle Ergebnisse wären weitere detaillierte Recherchen und Experimente erforderlich.
Wirkmechanismus
Target of Action
2-Morpholino-5-nitrobenzonitrile is a type of morpholino oligomer . Morpholino oligomers are uncharged molecules that bind to complementary sequences of RNA . They are specific, soluble, non-toxic, stable, and effective antisense reagents . They are very versatile, targeting a wide range of RNA targets .
Mode of Action
Morpholinos have different effects depending on the sort of target they bind . They can block ribosome assembly and stop translation of a protein from an mRNA . They can also bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .
Biochemical Pathways
Morpholinos in general can inhibit the maturation and activity of mirna , which plays a crucial role in various biochemical pathways.
Pharmacokinetics
Morpholinos are known to freely diffuse between the cytosol and nuclear compartments once introduced into cells . They are also known to be stable and non-toxic .
Result of Action
Morpholinos in general can prevent a particular protein from being made in an organism or cell culture . They can also cause a range of different outcomes beyond simple gene knockdowns .
Action Environment
Morpholinos are known to be stable and non-toxic , suggesting that they may be robust to various environmental conditions.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Morpholino-5-nitrobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cell-penetrating peptides (CPPs) which facilitate its intracellular delivery . These interactions are crucial for its function in biochemical assays and research.
Cellular Effects
The effects of 2-Morpholino-5-nitrobenzonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain genes and proteins, thereby altering cellular responses . This compound is also known to affect the uptake and toxicity of morpholino oligomers in cells .
Molecular Mechanism
At the molecular level, 2-Morpholino-5-nitrobenzonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to participate in nucleophilic substitution reactions, which are essential for its biochemical activity . These interactions are critical for understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Morpholino-5-nitrobenzonitrile change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies are essential to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of 2-Morpholino-5-nitrobenzonitrile vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research has shown that there are threshold effects, and it is crucial to determine the optimal dosage for therapeutic applications . Understanding these dosage effects is vital for its safe and effective use.
Metabolic Pathways
2-Morpholino-5-nitrobenzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which it participates . Detailed studies on its metabolic pathways are necessary to elucidate its role in metabolism.
Transport and Distribution
The transport and distribution of 2-Morpholino-5-nitrobenzonitrile within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins that determine its localization and accumulation . These factors influence its bioavailability and efficacy in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Morpholino-5-nitrobenzonitrile affects its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGFZRJYLSGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428638 | |
| Record name | 2-Morpholino-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78252-11-6 | |
| Record name | 2-Morpholino-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)





![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)







